molecular formula C11H24O8 B109000 2-[[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]methoxymethyl]-2-(hydroxymethyl)propane-1,3-diol CAS No. 6228-26-8

2-[[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]methoxymethyl]-2-(hydroxymethyl)propane-1,3-diol

Cat. No. B109000
CAS RN: 6228-26-8
M. Wt: 284.3 g/mol
InChI Key: VQRQSFLPGGRPFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]methoxymethyl]-2-(hydroxymethyl)propane-1,3-diol” is a chemical compound with the molecular formula C11H24O7 . It has an average mass of 268.304 Da and a monoisotopic mass of 268.152191 Da .


Molecular Structure Analysis

The compound has 7 hydrogen bond acceptors and 5 hydrogen bond donors . It also has 11 freely rotating bonds . The compound’s ACD/LogP is -0.86, and its ACD/LogD (pH 5.5) and ACD/LogD (pH 7.4) are both -1.23 .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 496.1±45.0 °C at 760 mmHg . The vapour pressure of the compound is 0.0±2.9 mmHg at 25°C . The enthalpy of vaporization is 88.0±6.0 kJ/mol . The flash point is 253.9±28.7 °C . The index of refraction is 1.521 . The molar refractivity is 64.1±0.3 cm3 . The polar surface area is 120 Å2 . The polarizability is 25.4±0.5 10-24 cm3 . The surface tension is 58.9±3.0 dyne/cm . The molar volume is 210.5±3.0 cm3 .

Scientific Research Applications

Lignin Model Compound Acidolysis

T. Yokoyama (2015) investigated the acidolysis mechanism of dimeric non-phenolic β-O-4-type lignin model compounds. The study emphasized the significance of the γ-hydroxymethyl group in determining the acidolysis mechanism, contributing to understanding the chemical behavior of complex polymeric materials. Such research is pivotal for advancing biomass conversion technologies and developing sustainable chemical processes T. Yokoyama, 2015.

Biomass to Furan Derivatives Conversion

V. M. Chernyshev, O. A. Kravchenko, and V. Ananikov (2017) reviewed the conversion of plant biomass to furan derivatives, highlighting the potential of such compounds as alternative feedstocks for the chemical industry. This research outlines the importance of developing new materials and fuels from renewable resources, which is critical for reducing dependency on non-renewable hydrocarbons V. M. Chernyshev, O. A. Kravchenko, V. Ananikov, 2017.

Biologically Produced Diols

Zhi-Long Xiu and A. Zeng (2008) provided a comprehensive review of the downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol. The focus on separation and purification processes for these compounds from fermentation broths underlines the importance of bioprocess engineering in the production of valuable chemical intermediates from biological sources Zhi-Long Xiu, A. Zeng, 2008.

properties

IUPAC Name

2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methoxymethyl]-2-(hydroxymethyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O8/c12-1-10(2-13,3-14)7-18-9-19-8-11(4-15,5-16)6-17/h12-17H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRQSFLPGGRPFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)(CO)COCOCC(CO)(CO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301035059
Record name 1,3-Propanediol, 2,2'-[methylenebis(oxymethylene)]bis[2-(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301035059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]methoxymethyl]-2-(hydroxymethyl)propane-1,3-diol

CAS RN

6228-26-8
Record name 1,3-Propanediol, 2,2'-[methylenebis(oxymethylene)]bis[2-(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301035059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.